(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
This compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids . It is a brown solid and its molecular formula is C15H10O3 .
Synthesis Analysis
The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives . A convenient metal-free cyclization of ortho -hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Molecular Structure Analysis
The molecular weight of this compound is 238.24 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives .Physical And Chemical Properties Analysis
This compound is a brown solid . Its melting point is between 123–135 °C . The molecular formula is C15H10O3 .Scientific Research Applications
Summary:
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone has shown promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Compound 36, a derivative of 5-HTM, demonstrated significant cell growth inhibition across different cancer types.
Results:
- Compound 36 exhibited substantial inhibition rates in different cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Applications
Summary:
Benzofuran compounds, including 5-HTM derivatives, have displayed antimicrobial activity. Researchers have explored their effects against bacteria and other pathogens .
Results:
- Some 5-HTM derivatives exhibit potent antibacterial effects, making them potential candidates for novel antimicrobial agents .
Drug Lead Compound Exploration
Summary:
Due to its biological activities, 5-HTM and its derivatives are considered natural drug lead compounds. Researchers have explored their potential as therapeutic agents for various diseases, including hepatitis C .
Outcomes:
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)17(20)13-9-24-14-5-4-11(19)8-12(13)14/h4-9,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQTVGALNGZDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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